5-Fluoro-7-methyl isatin

Medicinal Chemistry Oncology Drug Discovery

Researchers seeking anticancer screening libraries often face limited availability of well-characterized, double-substituted isatin derivatives. 5-Fluoro-7-methyl isatin (CAS 749240-57-1) addresses this gap as a dual-substituted (C5-F, C7-CH₃) isatin building block with quantified biological activity. • Anticancer potency exceeding doxorubicin against MCF-7 (breast) and HCT-116 (colon) cancer cell lines. • Enhanced antibacterial activity vs. vancomycin (MRSA) and ciprofloxacin (E. coli), supporting antimicrobial SAR campaigns. • Distinct mass spectrometric fragmentation pattern enabling use as an analytical reference standard for HPLC/LC-MS/GC-MS method development.

Molecular Formula C9H6FNO2
Molecular Weight 179.15 g/mol
CAS No. 749240-57-1
Cat. No. B1284718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-7-methyl isatin
CAS749240-57-1
Molecular FormulaC9H6FNO2
Molecular Weight179.15 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1NC(=O)C2=O)F
InChIInChI=1S/C9H6FNO2/c1-4-2-5(10)3-6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13)
InChIKeyUTQPVTUKUNIWMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-7-methyl Isatin Overview


5-Fluoro-7-methyl isatin (CAS 749240-57-1) is a synthetic, double-substituted derivative of the endogenous heterocyclic compound isatin (1H-indole-2,3-dione) [1]. Its molecular structure features a fluorine atom at the C5 position and a methyl group at the C7 position on the isatin core . The compound is a versatile building block in medicinal chemistry and organic synthesis [2], with this specific substitution pattern representing a distinct structural entity within the broad class of isatin derivatives.

Versatile synthetic building block for medicinal chemistry and organic synthesis
5-Fluoro-7-methyl substitution pattern provides distinct electronic properties
Supports structure-activity relationship (SAR) investigations of isatin derivatives

Substitution Risks for 5-Fluoro-7-methyl Isatin


In drug discovery and chemical biology, the biological and physicochemical properties of isatin derivatives are exquisitely sensitive to the nature and position of substituents on the indole ring [1]. Generic substitution of 5-fluoro-7-methyl isatin with a mono-substituted analog (e.g., 5-fluoroisatin or 7-methylisatin) or a regioisomer (e.g., 5-fluoro-6-methyl isatin) is not equivalent, as even minor structural changes can dramatically alter redox behavior, target binding affinity, and cellular potency [2]. The evidence below quantifies these critical differences in antiproliferative activity, antimicrobial efficacy, and electrochemical properties, providing a rational basis for compound selection.

Mono-substituted analogs (e.g., 5-fluoroisatin or 7-methylisatin) may not reproduce target binding and redox behavior
Regioisomeric shift to 5-fluoro-6-methyl isatin can alter electrochemical response and biological activity profile
Halogen-dependent reduction mechanism distinguishes this compound from non-halogenated isatin derivatives

5-Fluoro-7-methyl Isatin Evidence Guide


Anticancer Activity in MCF-7 Cells

5-Fluoro-7-methyl isatin exhibits a 28% lower IC50 than the standard chemotherapeutic agent doxorubicin against the MCF-7 breast cancer cell line, demonstrating its potential as a more potent antiproliferative agent .

MCF-7 Cytotoxicity
Data to verify
IC50 1.84 µM
doxorubicin 2.57 µM
Supports cell-model endpoint review
Source-specific review recommended
Medicinal Chemistry Oncology Drug Discovery

Antiproliferative Activity in HCT-116 Cells

5-Fluoro-7-methyl isatin shows a 10.5% improvement in antiproliferative activity compared to the standard chemotherapeutic doxorubicin against the HCT-116 colon cancer cell line .

HCT-116 Cytotoxicity
Data to verify
IC50 3.31 µM
Supports colon cancer cell-model endpoint review
Doxorubicin baseline 3.70 µM; source review advised
Medicinal Chemistry Oncology Colon Cancer Research

Antibacterial Activity Against MRSA

5-Fluoro-7-methyl isatin produces a 25% larger zone of inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) than the standard-of-care antibiotic vancomycin, indicating superior antibacterial efficacy in this disk diffusion assay .

MRSA Inhibition Zone
Data to verify
15 mm vs vancomycin 12 mm
Supports antimicrobial screening context
MIC and strain-panel verification suggested
Antimicrobial Research Microbiology Infectious Disease

Antibacterial Activity Against E. coli

Against Escherichia coli, 5-fluoro-7-methyl isatin demonstrates a 12.5% larger zone of inhibition than the fluoroquinolone antibiotic ciprofloxacin .

E. coli Inhibition Zone
Data to verify
18 mm
Supports Gram-negative screening studies
Ciprofloxacin baseline 16 mm; verify with broth dilution
Antimicrobial Research Microbiology Gram-negative Bacteria

Halogen-Dependent Electrochemical Redox

Electrochemical analysis reveals that the presence of a halogen atom (such as fluorine) on the isatin core fundamentally alters the reduction mechanism of the molecule, a property not observed in non-halogenated isatin derivatives [1].

Redox Mechanism
Class-level
C-halogen bond reduction replaces C3 carbonyl cleavage
Halogen introduces distinct redox pathway
Voltammetry in phosphate buffer pH 7.2; glassy carbon electrode
Electrochemistry Analytical Chemistry Organic Chemistry

Differentiation of Methyl Isomers by Mass Spectrometry

The mass spectrometric fragmentation patterns of 5- and 7-methyl isatin derivatives are distinct and can be quantitatively compared, allowing for unambiguous identification and differentiation of closely related regioisomers [1].

MS Fragmentation
Cross-study
Unique rearrangement to quinoline-structured ions
Enables regioisomer identification
Useful as analytical reference standard for isatin derivatives
Analytical Chemistry Structural Biology Mass Spectrometry

5-Fluoro-7-methyl Isatin Applications


Anticancer Hit Identification and Lead Optimization

Given its quantified superiority over doxorubicin against both MCF-7 and HCT-116 cancer cell lines [1], this compound is an excellent candidate for inclusion in anticancer screening libraries. It is particularly well-suited for researchers initiating structure-activity relationship (SAR) studies around the 5-fluoro-7-methyl isatin core, providing a baseline activity profile for further molecular optimization.

Antibiotic Development Targeting MDR Bacteria

The evidence of enhanced activity against MRSA and E. coli relative to vancomycin and ciprofloxacin, respectively [1], positions this compound as a valuable scaffold for medicinal chemistry campaigns focused on developing new antibacterial agents. It is especially relevant for programs seeking to overcome existing resistance mechanisms in Gram-positive and Gram-negative pathogens.

Heterocyclic Electrochemistry and Redox Biology

The unique, halogen-dependent reduction mechanism of isatin derivatives [1] makes this compound an ideal probe for electrochemical research. It can be used to investigate the redox behavior of heterocyclic systems and to develop novel electrochemical sensors for detecting halogenated organic molecules in complex matrices.

Analytical Reference Standard and Method Development

The distinct mass spectrometric fragmentation pattern, which allows differentiation from its 5- and 7-methyl regioisomers [1], supports the use of this compound as a reference standard in analytical chemistry. It is well-suited for developing and validating HPLC, LC-MS, and GC-MS methods for the identification and purity analysis of related synthetic intermediates and final drug substances.

Application
Selection Property
Validation Focus
Cancer cell-model studies
Cell-model response context
Cytotoxicity assay endpoint review
Antimicrobial screening studies
Antimicrobial screening context
Zone-of-inhibition and MIC endpoint review
Electrochemical probe development
Redox mechanism context
Halogen-dependent reduction pathway study
Analytical reference standard
Regioisomer differentiation
MS fragmentation and HPLC method verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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